2,2-Dimethyl-3-phenylpropan-1-amine
Description
2,2-Dimethyl-3-phenylpropan-1-amine (CAS No. 95141-78-9) is a branched aliphatic amine featuring a dimethyl group at the C2 position, a phenyl group at C3, and a primary amine at C1 (Figure 1). Its hydrochloride salt form is commonly utilized for enhanced stability and solubility in research applications . The molecular formula is C₁₁H₁₈ClN (molecular weight: 199.72 g/mol), with a SMILES string of CC(C)(CC1=CC=CC=C1)CN.Cl . Key spectral data include:
- ¹H NMR (DMSO-d₆): Signals at δ 1.41 (t, 3H), 4.03 (s, 3H), and 4.2 (q, 2H), consistent with alkyl and aromatic protons .
- ¹³C NMR: Peaks at δ 26.7 (CH₃), 48.4 (C-N), and 127.6–148.9 (aromatic carbons) .
This compound is commercially available through suppliers such as Ambeed, Inc. and LGC Standards, primarily for use in medicinal chemistry and material science research .
Properties
CAS No. |
95141-79-0 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17N/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 |
InChI Key |
HINKSSFMJHIJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Amines
Key Observations:
- Branching Effects : The C2 dimethyl group in this compound increases steric hindrance compared to linear analogs like 1-phenylpropan-2-amine, likely reducing metabolic oxidation rates .
- Aromatic Substitution: Fluorination (e.g., 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine) enhances lipophilicity and bioavailability compared to non-halogenated analogs .
- N-Alkylation: N,N-Dimethylation (as in NN-DMPPA) confers stimulant properties by mimicking endogenous catecholamines, a feature absent in the primary amine form of the target compound .
Key Insights:
- The target compound’s synthesis is streamlined for commercial production, whereas NN-DMPPA’s illicit synthesis involves reductive amination under non-optimized conditions .
- CDI/DMAP-mediated coupling (used for 3,3-diphenylpropan-1-amine) offers a versatile route for aryl-substituted amines but requires stringent temperature control .
Pharmacological and Regulatory Considerations
- NN-DMPPA : Classified as a WADA-prohibited stimulant due to structural similarity to phenethylamines. Detected in supplements at 121.7 µg/g alongside β-methylphenethylamine .
- 1-Phenylpropan-2-amine : A controlled substance precursor in multiple jurisdictions due to its role in amphetamine synthesis .
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